molecular formula C7H5ClN2 B1597247 2-Chloroimidazo[1,2-a]pyridine CAS No. 3999-05-1

2-Chloroimidazo[1,2-a]pyridine

Cat. No. B1597247
CAS RN: 3999-05-1
M. Wt: 152.58 g/mol
InChI Key: XDYIGMLMAVDTCE-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2 . It is recognized as a significant scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

New chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Molecular Structure Analysis

The molecular structure of 2-Chloroimidazo[1,2-a]pyridine is characterized by an average mass of 152.581 Da and a monoisotopic mass of 152.014130 Da .


Chemical Reactions Analysis

New chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized, and their optical properties have been studied . The Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields have been determined based on their absorption and emission spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroimidazo[1,2-a]pyridine include high thermal stability and good film-forming properties . The optical and electrochemical properties of a compound can be changed via the introduction of various functional groups into the 1-azaindolizine fragment .

Scientific Research Applications

Phosphorescent Properties and Applications

2-Chloroimidazo[1,2-a]pyridine and its derivatives have been studied for their unique phosphorescent properties. These compounds exhibit different phosphorescent colors and quantum yields, influenced by positional isomeric effects. They also demonstrate reversible phosphorescent color switching in response to acid-base vapor stimuli, making them promising for developing dynamic functional materials in various technological applications (Li & Yong, 2019).

Synthesis and Chemical Reactions

The synthesis processes of imidazo[1,2-a]-pyridine derivatives, including 2-chloroimidazo[1,2-a]-pyridine, have been explored. These processes typically involve condensation, substitution, and reduction reactions, starting from commercially available materials like 2-aminopyridine (Chien, Thien, Loc, & Sung, 2014). Additionally, studies on the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines leading to the formation of various chloroimidazo[1,2-a]pyridine derivatives highlight the diverse chemical reactivity of these compounds (Khlebnikov, Kostik, & Kostikov, 1991).

Coordination Polymers and Magnetic Properties

2-Chloroimidazo[1,2-a]pyridine derivatives are utilized in constructing coordination polymers, which exhibit diverse dimensional structures and properties. For instance, they form zero-dimensional complexes and one-dimensional coordination polymers with varying photoluminescent or magnetic properties (Yin, Li, Yan, & Yong, 2021). The structural diversity and antitumor activity of these coordination complexes, particularly on human myocardial aneurysm cells, have also been evaluated (Liu, Zhuo, Chen, Han, Wang, & Hou, 2020).

Fluorescent Molecular Rotor Studies

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives have been synthesized as fluorescent molecular rotors (FMRs). These compounds exhibit unique viscosity sensing properties, making them potential candidates for various applications in materials science and biological studies (Jadhav & Sekar, 2017).

Therapeutic Agent Synthesis

This compound is used in synthesizing various derivatives with potential applications as therapeutic agents. For example, it has been involved in the construction of 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, indicating its utility in drug discovery and medicinal chemistry (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).

Future Directions

Imidazo[1,2-a]pyridine derivatives are currently studied in regard to their use in optoelectronics, e.g., as materials for white light-emitting devices and hybrid fluorescence/phosphorescence devices . The interest in these compounds is related to the fact that they often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYIGMLMAVDTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366597
Record name 2-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroimidazo[1,2-a]pyridine

CAS RN

3999-05-1
Record name 2-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-a]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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